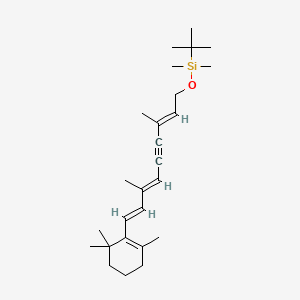

O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

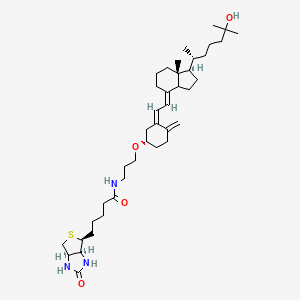

O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol is a chemical compound with the molecular formula C26H42OSi . It is an impurity used in drug discovery . The compound is also known by other names such as O-tert-Butyldimethylsilyl-3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,6,8-nonatrien-4-yn-1-ol; O-tert-Butyldimethylsilyl-11,12-didehydroretinol; Retinol, 11,12-didehydro-[(1,1-dimethylethyl)dimethylsilyl]-; 1,3,3-Trimethyl-2-[(1E,3E,7E)-3,7-dimethyl-9-(tert-butyldimethylsiloxy)-1,3,7-nonatrien-5-ynyl]-1-cyclohexene .

Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl-[(2E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,6,8-trien-4-ynoxy]-dimethylsilane . The InChI key is FWMKSMNLDOXYCJ-PMCBPKONSA-N .Physical and Chemical Properties Analysis

This compound is an orange oily matter . It has a molecular weight of 398.70 . The compound is soluble in chloroform, dichloromethane, and hexane . It has a boiling point of 466.1±28.0°C at 760 mmHg and a density of 0.9±0.1 g/cm3 .Applications De Recherche Scientifique

Retinoid Agonist Activities and Cellular Mechanisms

Research into synthetic derivatives of retinoic acid, such as O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol, reveals their potential as retinoid agonists. Studies have shown that certain synthetic compounds can up-regulate retinoic acid receptor-beta gene expression in human hepatoma-derived cell lines, indicating their agonist activities similar to natural retinoids. These findings suggest applications in understanding retinoid mechanisms in cellular processes and potentially in therapeutic contexts for diseases where retinoid signaling is implicated (Araki et al., 1995).

Embryonic Retinoid Concentrations and Risk Assessment

Investigations into the embryotoxic doses of vitamin A and its derivatives, including retinoids, have provided insights into the pharmacokinetics of these compounds in embryonic development. Research in this area helps in understanding the delicate balance of retinoid concentrations necessary for normal development and the risks associated with vitamin A overexposure. Such studies are crucial for establishing dietary and therapeutic guidelines to prevent retinoid-induced teratogenic effects (Tzimas et al., 1996).

Advancements in Retinoid Analysis Techniques

The development of improved protocols for determining retinol ratios in human plasma represents a significant advancement in the analytical chemistry of retinoids. These protocols facilitate the evaluation of vitamin A status in populations, contributing to a better understanding of vitamin A metabolism and its implications for health. This research is foundational for the accurate assessment of retinoid function and metabolism in clinical and nutritional studies (Handelman et al., 1993).

Retinoid Metabolism and Function in Vision

Studies on the effects of retinoids in the retina have highlighted their critical role in vision. Research into the metabolic transformations of retinoids by cultured cells of the neural retina sheds light on the mechanisms by which retinoids promote the survival and differentiation of photoreceptors and neurons. These insights are invaluable for understanding the physiological processes underlying vision and for developing treatments for vision disorders (Stenkamp et al., 1993).

Propriétés

IUPAC Name |

tert-butyl-[(2E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,6,8-trien-4-ynoxy]-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42OSi/c1-21(16-17-24-23(3)15-12-19-26(24,7)8)13-11-14-22(2)18-20-27-28(9,10)25(4,5)6/h13,16-18H,12,15,19-20H2,1-10H3/b17-16+,21-13+,22-18+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMKSMNLDOXYCJ-PMCBPKONSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC#CC(=CCO[Si](C)(C)C(C)(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C#C/C(=C/CO[Si](C)(C)C(C)(C)C)/C)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42OSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747261 |

Source

|

| Record name | O~15~-[tert-Butyl(dimethyl)silyl]-11,12-didehydroretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210700-51-9 |

Source

|

| Record name | O~15~-[tert-Butyl(dimethyl)silyl]-11,12-didehydroretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dioxane,4,6-dimethyl-2-(1-methylethyl)-,[4S-(2alpha,4alpha,6bta)]-(9CI)](/img/no-structure.png)

![(7E,9E,11E,14E)-6-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B583319.png)

![Thiazolo[4,5-B]pyridin-2(3H)-one](/img/structure/B583327.png)